3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Overview
Description
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the chromenone core, along with an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-chlorophenol reacts with the chromenone intermediate in the presence of a base such as potassium carbonate.
Formation of the Ethyl Carbonate Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance binding affinity and specificity, while the ethyl carbonate moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl propyl carbonate
- 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Uniqueness
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate is unique due to the specific combination of the chlorophenoxy group and the ethyl carbonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] ethyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO6/c1-2-22-18(21)24-11-7-8-12-15(9-11)23-10-16(17(12)20)25-14-6-4-3-5-13(14)19/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFXLMZIDFRCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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